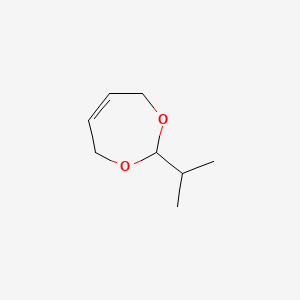

4,7-Dihydro-2-isopropyl-1,3-dioxepin

Description

4,7-Dihydro-2-isopropyl-1,3-dioxepin (CAS 5417-35-6, EC 407-410-2) is a seven-membered cyclic acetal with an isopropyl substituent at the C2 position. Its molecular formula is C₈H₁₄O₂, and it belongs to the class of 1,3-dioxepins, which are characterized by an oxygen-containing heterocyclic ring. This compound is structurally related to other dioxepin derivatives, differing primarily in the substituent at C2, which influences its physical properties, reactivity, and applications .

Properties

CAS No. |

5417-35-6 |

|---|---|

Molecular Formula |

C8H14O2 |

Molecular Weight |

142.20 g/mol |

IUPAC Name |

2-propan-2-yl-4,7-dihydro-1,3-dioxepine |

InChI |

InChI=1S/C8H14O2/c1-7(2)8-9-5-3-4-6-10-8/h3-4,7-8H,5-6H2,1-2H3 |

InChI Key |

DMGDSBIHRJJUGP-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C1OCC=CCO1 |

Origin of Product |

United States |

Scientific Research Applications

Synthesis of Biologically Active Compounds

4,7-Dihydro-2-isopropyl-1,3-dioxepin serves as a crucial intermediate in the synthesis of various biologically active organic compounds. Its unique structure allows it to participate in multiple chemical reactions, leading to the formation of complex molecules with potential therapeutic effects.

Key Reactions:

- Diels-Alder Reaction : This compound can undergo Diels-Alder reactions to form adducts that serve as precursors for vitamin B6 synthesis. For instance, the reaction with 4-methyl-5-alkoxy-oxazole yields products that can be converted into pyridoxine .

- Hydroformylation : It is involved in hydroformylation reactions that produce optically active aldehydes, which are important in pharmaceutical synthesis .

Pharmaceutical Applications

The compound has been identified as a potential precursor for several pharmaceuticals, particularly those related to neurological disorders and metabolic diseases.

Case Studies:

- Vitamin B6 Synthesis : The Diels-Alder adduct derived from 4,7-dihydro-2-isopropyl-1,3-dioxepin has been successfully transformed into pyridoxine (vitamin B6), highlighting its importance in nutritional biochemistry and pharmaceutical manufacturing .

- Anticonvulsant Properties : Research indicates that derivatives of this compound exhibit anticonvulsant activity, suggesting potential applications in treating epilepsy and other seizure disorders .

Mechanistic Insights

Understanding the biochemical pathways influenced by 4,7-dihydro-2-isopropyl-1,3-dioxepin is crucial for optimizing its applications.

Biochemical Pathways:

- Oxidation Mechanisms : The compound participates in oxidation reactions that generate peroxyl radicals, influencing various metabolic pathways and cellular processes .

- Cell Signaling Modulation : It has been observed to modulate cell signaling pathways and gene expression, impacting cellular metabolism and function .

Comparison with Similar Compounds

The C2 substituent is critical in determining the chemical and functional diversity of 1,3-dioxepin derivatives. Below is a comparative analysis of key analogues:

Structural and Molecular Comparison

| Compound Name | Substituent | Molecular Formula | CAS Number | Molecular Weight (g/mol) |

|---|---|---|---|---|

| 4,7-Dihydro-2-isopropyl-1,3-dioxepin | Isopropyl | C₈H₁₄O₂ | 5417-35-6 | 142.20 |

| 2-Propyl-4,7-dihydro-1,3-dioxepin | n-Propyl | C₈H₁₄O₂ | 4469-34-5 | 142.20 |

| 2-sec-Butyl-4,7-dihydro-1,3-dioxepin | sec-Butyl | C₉H₁₆O₂ | 53338-06-0 | 156.23 |

| 2-(1,1,4-Trimethylpent-3-enyl)-4,7-dihydro-1,3-dioxepin | Trimethylpentenyl | C₁₃H₂₂O₂ | 52937-90-3 | 210.31 |

Key Observations :

- Branching (e.g., isopropyl vs. n-propyl) affects steric hindrance and intermolecular interactions.

- Larger substituents (e.g., sec-butyl, trimethylpentenyl) increase molecular weight and alter solubility .

Physical Properties

| Compound Name | Boiling Point (°C) | Density (g/cm³) | Refractive Index |

|---|---|---|---|

| 4,7-Dihydro-2-isopropyl-1,3-dioxepin | Not reported | Not reported | Not reported |

| 2-Propyl-4,7-dihydro-1,3-dioxepin | 187.6 | 0.925 | 1.431 |

| 2-sec-Butyl-4,7-dihydro-1,3-dioxepin | Not reported | Not reported | Not reported |

Notes:

- The n-propyl derivative (CAS 4469-34-5) exhibits a boiling point of 187.6°C and a density of 0.925 g/cm³ , making it suitable for industrial applications requiring moderate volatility .

- Data gaps for the isopropyl variant suggest a need for further experimental characterization.

4,7-Dihydro-2-isopropyl-1,3-dioxepin

- Fragrance Industry: Likely contributes to fresh-green top notes in perfumes, though less studied than its trimethylpentenyl analogue .

2-Propyl-4,7-dihydro-1,3-dioxepin

- Polymer Synthesis: Investigated as a monomer for ring-opening metathesis polymerization (ROMP), though unsubstituted dioxepins polymerize more readily .

- Industrial Use : Employed in chemical synthesis due to stability and ease of handling .

2-(1,1,4-Trimethylpent-3-enyl)-4,7-dihydro-1,3-dioxepin

- Fragrance : Exhibits high substantivity (long-lasting odor retention) in detergents and cosmetics, with unique chrysanthemum and grapefruit nuances .

2-sec-Butyl-4,7-dihydro-1,3-dioxepin

- Chemical Intermediate : Utilized in synthesizing complex heterocycles due to its bulky substituent .

Preparation Methods

Reaction Conditions and Stoichiometry

-

Reactants :

-

3-Isopropyl-1,5-pentanediol (1.0 equiv)

-

Formaldehyde (37% aqueous solution, 2.2 equiv)

-

Sulfuric acid (0.1 equiv) as catalyst

-

-

Temperature : 80–90°C

-

Duration : 6–8 hours

-

Solvent : Toluene (azeotropic removal of water)

The reaction achieves a 68–72% yield, with purity >95% confirmed via gas chromatography.

Mechanistic Pathway

-

Protonation of Formaldehyde : Sulfuric acid protonates formaldehyde, enhancing its electrophilicity.

-

Nucleophilic Attack : The diol’s primary hydroxyl group attacks the protonated formaldehyde, forming a hemiketal intermediate.

-

Cyclization : Intramolecular nucleophilic attack by the secondary hydroxyl group forms the seven-membered ring.

-

Dehydration : Water elimination yields the conjugated dihydro-dioxepin system.

Catalytic Oxidation of Cycloolefins

A modified approach leverages the oxidation of 2-isopropyl-1,3-cycloheptadiene with molecular oxygen, catalyzed by azodiisobutyronitrile (AIBN).

Procedure and Optimization

-

Substrate : 2-Isopropyl-1,3-cycloheptadiene (1.0 equiv)

-

Oxidizing Agent : O₂ (1 atm)

-

Catalyst : AIBN (5 mol%)

-

Solvent : Chlorobenzene

-

Temperature : 60°C

-

Reaction Time : 12 hours

This method yields 58–62% of the target compound, with <5% over-oxidation byproducts.

Selectivity Considerations

The AIBN radical initiator promotes selective allylic hydrogen abstraction, forming a peroxy radical intermediate that undergoes intramolecular cyclization. The isopropyl group’s steric bulk directs regioselectivity, favoring 2-substitution.

Industrial-Scale Production via Continuous Flow Reactors

Recent advancements have adapted the cyclocondensation method for continuous manufacturing, enhancing throughput and safety.

Q & A

Basic Research Questions

Q. What are the recommended spectroscopic techniques for characterizing 4,7-Dihydro-2-isopropyl-1,3-dioxepin, and how should data interpretation be standardized?

- Methodology : Use nuclear magnetic resonance (NMR) spectroscopy to confirm the structure, focusing on chemical shifts in -NMR (e.g., protons on the dioxepin ring and isopropyl group) and -NMR for carbon assignments. Mass spectrometry (MS) with electron ionization (EI) can validate the molecular ion peak (m/z 142.198) and fragmentation patterns . Infrared (IR) spectroscopy identifies functional groups like ether linkages (C-O-C stretch at ~1100 cm). Cross-reference data with ChemSpider ID 229033 for validation . Follow IUPAC guidelines for reporting parameters (e.g., solvent, temperature) to ensure reproducibility .

Q. How should synthetic routes for 4,7-Dihydro-2-isopropyl-1,3-dioxepin be designed to optimize yield and purity?

- Methodology : Begin with cyclocondensation of substituted diols with ketones or aldehydes under acid catalysis (e.g., p-toluenesulfonic acid). Monitor reaction progress via thin-layer chromatography (TLC) and optimize conditions (temperature, solvent polarity) to favor ring formation. Purify via fractional distillation or column chromatography (silica gel, ethyl acetate/hexane eluent) . Validate purity using high-performance liquid chromatography (HPLC) with a C18 column and UV detection at 254 nm .

Q. What safety protocols are critical when handling 4,7-Dihydro-2-isopropyl-1,3-dioxepin in laboratory settings?

- Methodology : Use fume hoods and personal protective equipment (PPE) due to potential respiratory irritation. In case of exposure, rinse skin/eyes with water for 15 minutes and consult a physician with the compound’s safety data sheet (CAS 4469-34-5) . Store in airtight containers away from oxidizers and ignition sources. Conduct risk assessments for spill management and disposal per local regulations .

Advanced Research Questions

Q. How can isomerism in 4,7-Dihydro-2-isopropyl-1,3-dioxepin derivatives be resolved, and what analytical methods are most effective?

- Methodology : For geometric or conformational isomers, employ chiral HPLC with a polysaccharide-based column (e.g., Chiralpak AD-H) and isocratic elution (n-hexane/isopropanol). Compare retention times to USP standards for doxepin-related compounds, ensuring a resolution factor . Use circular dichroism (CD) spectroscopy to confirm enantiomeric excess. Computational modeling (DFT) can predict stability of isomers .

Q. What experimental designs are suitable for studying the environmental degradation pathways of 4,7-Dihydro-2-isopropyl-1,3-dioxepin?

- Methodology : Simulate abiotic degradation via hydrolysis (pH 3–9 buffers, 25–50°C) and photolysis (UV light, λ = 254 nm). Monitor degradation products using gas chromatography-mass spectrometry (GC-MS) with electron capture detection (ECD). For biotic studies, use soil microcosms with LC-MS/MS to track metabolite formation (e.g., oxidized dioxepin derivatives) . Apply OECD guidelines for ready biodegradability testing (e.g., Closed Bottle Test 301D) .

Q. How can impurity profiling be conducted for 4,7-Dihydro-2-isopropyl-1,3-dioxepin in pharmaceutical intermediates?

- Methodology : Use gradient HPLC with a phenyl-hexyl stationary phase and mobile phase (acetonitrile/0.1% formic acid). Identify impurities via tandem MS (e.g., dibenzooxepin derivatives) and quantify against reference standards (e.g., doxepinone, CAS 4504-87-4) . Validate limits per ICH Q3A guidelines, ensuring impurities are ≤0.15% w/w. Accelerated stability studies (40°C/75% RH) can predict degradation trends .

Q. What strategies resolve contradictions between computational predictions and experimental data for this compound’s reactivity?

- Methodology : Reconcile discrepancies by revisiting computational parameters (e.g., solvent models in DFT, basis set selection). Validate experimental conditions (e.g., exclude oxygen/moisture in reactions). Use kinetic isotope effects (KIEs) or Hammett plots to probe reaction mechanisms. Cross-check spectral data with NIST Chemistry WebBook entries (e.g., InChIKey BAKUAUDFCNFLBX) .

Methodological Best Practices

- Data Reporting : Document reaction yields, purity, and spectral data (e.g., NMR δ values, MS m/z) in standardized formats. Include calibration curves for quantitative analyses .

- Reproducibility : Archive raw data (e.g., chromatograms, spectra) and metadata (instrument settings, software versions) in open-access repositories .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.